molecular formula C19H24ClNO B1442612 2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride CAS No. 1220031-69-5

2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride

Cat. No. B1442612
M. Wt: 317.9 g/mol
InChI Key: LJPBOYORTIAKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219963-72-0 . It is a member of the piperidine chemical family .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C19H23NO.ClH/c1-2-6-16(7-3-1)17-9-11-19(12-10-17)21-15-13-18-8-4-5-14-20-18;/h1-3,6-7,9-12,18,20H,4-5,8,13-15H2;1H . This indicates that the compound consists of 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom, along with a chloride ion .

Scientific Research Applications

Chemistry and Pharmacokinetics

Piperidine derivatives, including those related to "2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride", play a crucial role in the development of pharmaceutical agents due to their versatile pharmacokinetic profiles. For instance, the chemistry, pharmacokinetics, and analytical methods of bilastine, a piperidine-derived antihistamine, have been comprehensively reviewed, highlighting the molecule's potent binding affinity to the H1 receptor and its longer duration of action (Sanjay Sharma et al., 2021).

Pharmacodynamics and Therapeutic Applications

Piperidine derivatives have been explored for their pharmacological potential across various therapeutic areas. For example, ligands for D2-like receptors have been synthesized to investigate the role of arylalkyl substituents in improving potency and selectivity, which is significant for developing antipsychotic agents (D. Sikazwe et al., 2009). Furthermore, the DNA-binding properties of Hoechst 33258 and its analogues, incorporating piperidine rings, offer insights into designing drugs with improved specificity for AT-rich sequences, demonstrating the versatility of piperidine structures in drug design (U. Issar et al., 2013).

Analytical and Bioanalytical Applications

The analytical and bioanalytical applications of piperidine derivatives are pivotal in pharmaceutical analysis. For instance, novel methodologies for the quantification of piperidine-based compounds in various matrices underscore the importance of these structures in developing economical, effective, and safe analytical techniques for routine quality control and bioequivalence studies (Sanjay Sharma et al., 2021).

Safety And Hazards

The compound is labeled as an irritant according to its Material Safety Data Sheet (MSDS) . Further safety and hazard information should be available in the MSDS.

properties

IUPAC Name

2-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-8-16(9-3-1)18-11-4-5-12-19(18)21-15-13-17-10-6-7-14-20-17;/h1-5,8-9,11-12,17,20H,6-7,10,13-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPBOYORTIAKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.